Product packaging for 4-Benzoyl-4-phenyloxolan-2-one(Cat. No.:CAS No. 61601-88-5)

4-Benzoyl-4-phenyloxolan-2-one

Cat. No.: B14589420
CAS No.: 61601-88-5
M. Wt: 266.29 g/mol
InChI Key: KKYKBZBKVUEWJF-UHFFFAOYSA-N
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Description

4-Benzoyl-4-phenyloxolan-2-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. This compound features a benzoyl group attached to a phenyl-substituted oxolanone (lactone) core, a structural motif found in various biologically active molecules and synthetic intermediates . Researchers value this scaffold for its potential as a building block in the synthesis of more complex heterocyclic systems. The presence of the lactone ring and benzophenone-like structure makes it a candidate for developing protease inhibitors, as similar frameworks have shown binding potential with viral proteases, such as SARS-COVID main protease, through interactions like hydrogen bonding and π-cationic forces . Furthermore, analogous compounds are investigated for their role in inhibiting the aggregation of pathological proteins, such as beta-amyloid, highlighting its utility in neurodegenerative disease research . As a specialized reagent, it can be used in method development, route scouting, and exploring structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O3 B14589420 4-Benzoyl-4-phenyloxolan-2-one CAS No. 61601-88-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61601-88-5

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

4-benzoyl-4-phenyloxolan-2-one

InChI

InChI=1S/C17H14O3/c18-15-11-17(12-20-15,14-9-5-2-6-10-14)16(19)13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

KKYKBZBKVUEWJF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCC1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4 Benzoyl 4 Phenyloxolan 2 One

Retrosynthetic Analysis of the 4-Benzoyl-4-phenyloxolan-2-one Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key functional groups: a lactone (a cyclic ester) and a ketone.

The most logical disconnections are the bonds formed during the final stages of the synthesis. These are typically the ester bond of the lactone and the carbon-carbon bond connecting the benzoyl group to the quaternary center.

Disconnection 1 (Lactone Ring): The C-O bond of the ester within the lactone ring is a prime candidate for disconnection. This retrosynthetic step, known as a "heteroatom disconnection," reveals a precursor molecule: a γ-hydroxy carboxylic acid. amazonaws.com This transformation simplifies the cyclic structure into an acyclic one.

Disconnection 2 (Benzoyl Group): The carbon-carbon bond between the quaternary carbon (C4) and the carbonyl of the benzoyl group can be disconnected. This is a common strategy for ketones and suggests a nucleophilic acyl substitution or a related reaction. This step leads to a simpler lactone precursor and a benzoyl source, such as benzoyl chloride or benzaldehyde.

Following this logic, a plausible retrosynthetic pathway for this compound is proposed. The target molecule can be envisioned as originating from a γ-hydroxy acid precursor, which in turn can be assembled from simpler building blocks. This systematic deconstruction provides a clear roadmap for the forward synthesis.

Foundational Approaches to Gamma-Butyrolactone Synthesis Applicable to this compound

The construction of the gamma-butyrolactone core is a central theme in organic synthesis due to its prevalence in natural products. acs.org Foundational methods often involve a two-stage process: creating a suitable linear precursor followed by cyclization.

The synthesis of the acyclic precursor to this compound requires the formation of specific carbon-carbon and carbon-oxygen bonds. Alkylation of lactone enolates is a high-yield and convenient method for creating α-substituted gamma-butyrolactones. researchgate.net For instance, γ-butyrolactone can be treated with a strong base like lithium di-isopropylamide (LDA) to form an enolate, which then reacts with an alkyl halide (e.g., methyl iodide or allyl bromide) to yield the corresponding α-alkylated product. researchgate.net

Another approach involves the condensation of γ-butyrolactone with aldehydes in the presence of a base like sodium methoxide (MeONa) or sodium ethoxide (EtONa). researchgate.net This yields an α-alkenyl-γ-butyrolactone, which can subsequently be reduced to the α-alkyl-γ-butyrolactone via catalytic transfer hydrogenation. researchgate.net These methods highlight the versatility of using γ-butyrolactone itself as a starting material for more complex derivatives.

Direct lactonization is the crucial step of forming the oxolanone (lactone) ring from an open-chain precursor, typically a γ-hydroxy carboxylic acid or its ester equivalent. This intramolecular cyclization is often thermodynamically and kinetically favorable due to the stability of the resulting five-membered ring. acs.org

Various reagents and conditions can promote this transformation. For example, palladium-catalyzed heteroannulation of 1,3-dienes with α-iodo or α-bromo acrylic acids can produce α-alkylidene-γ-butyrolactones. science.gov Another method involves the oxidation of 1,4-butanediol (BDO) followed by cyclization. mdma.ch Different oxidizing agents can be employed for this purpose, each with its own advantages regarding yield and reaction conditions.

Table 1: Reagents for the Conversion of 1,4-Butanediol to γ-Butyrolactone mdma.ch
ReagentReaction TimeTemperatureYield
Cupric Oxide15 hours200°C80%
N-Iodosuccinimide/Silver Acetate5-7 hoursReflux80-85%
Zinc Dichromate Trihydrate1 hourRoom Temp70%

More recently, palladium-catalyzed methods have been developed for the direct γ-lactonization of free aliphatic carboxylic acids using sodium percarbonate as an oxidant. chemrxiv.org This approach allows for the functionalization of a wide range of acids. chemrxiv.org Gold(I)-N-heterocyclic carbene (NHC) complexes have also proven effective for the intramolecular oxaallylic alkylation of primary alcohols to form functionalized γ-vinylbutyrolactones. beilstein-journals.org

Advanced and Stereoselective Syntheses of this compound and Related Structures

Modern synthetic chemistry offers powerful tools for constructing complex molecules with high efficiency and stereocontrol. These advanced methods, including radical-mediated reactions and photoredox catalysis, provide novel routes to γ-butyrolactones.

Radical cyclization offers a distinct approach to forming the γ-butyrolactone ring. These reactions proceed through radical intermediates, often offering unique selectivity compared to traditional ionic pathways. A key method involves the highly stereoselective radical cyclization of bromoacetals to 2-alkoxytetrahydrofurans using organotin species like tributyltin hydride. rsc.orgacs.org The resulting 2-alkoxytetrahydrofurans can then be easily oxidized to the corresponding γ-butyrolactone. rsc.org

This methodology has been applied to the synthesis of various γ-butyrolactone-containing natural products. acs.org The stereoselectivity of the cyclization is a significant advantage, allowing for the controlled formation of specific isomers.

The integration of photoredox catalysis with hydrogen atom transfer (HAT) has emerged as a powerful strategy in organic synthesis. rsc.org This approach utilizes light energy to generate radical intermediates under mild conditions, enabling transformations that are difficult to achieve with conventional methods. acs.orgresearchgate.net

A notable application is the carboxylative cyclization of allylic alcohols to form γ-butyrolactones. acs.org This method uses a metal formate, such as cesium formate (HCO₂Cs), as a source of the CO₂ radical anion, which is generated through the synergistic action of a photoredox catalyst and a HAT catalyst under blue light irradiation. acs.org The process involves the addition of the CO₂ radical anion to the alkene of the allylic alcohol, followed by a rapid intramolecular cyclization to form the stable five-membered lactone ring. acs.org

This technique is particularly relevant for synthesizing substituted lactones. When α,α-diaryl allylic alcohols are used as substrates, the reaction can proceed through a sequence of radical carboxylation, 1,2-aryl migration, and cyclization, leading to the formation of 4,5-disubstituted γ-butyrolactones. acs.org The combination of photoredox and HAT catalysis represents a cutting-edge, efficient method for constructing complex lactone structures. acs.orgresearchgate.net

Table 2: Key Concepts in Advanced Lactone Synthesis
MethodologyKey FeaturesTypical Reagents/ConditionsReference
Radical-Mediated CyclizationStereoselective formation of C-C bonds; proceeds via radical intermediates.Tributyltin hydride, AIBN (initiator) rsc.orgacs.org
Photoredox/HAT CatalysisUses light energy; mild reaction conditions; generates radical anions for carboxylation.Photocatalyst (e.g., Iridium complex), HAT catalyst, blue light, metal formate (e.g., HCO₂Cs) acs.org

Carboxylative Cyclization Approaches Utilizing CO2 Radical Anions

The use of carbon dioxide (CO2) as a C1 building block in organic synthesis is a key focus of green chemistry. nih.gov Radical-type carboxylative cyclizations using CO2 have emerged as a powerful tool for the synthesis of carboxylic acids and their derivatives. nih.gov The generation of the CO2 radical anion (CO2•−) through photochemical or electrochemical means allows for its reaction with unsaturated substrates to form carboxylated intermediates that can subsequently cyclize. nih.gov

For the synthesis of this compound, a plausible precursor would be a chalcone derivative, which possesses the required α,β-unsaturated ketone backbone with phenyl and benzoyl substituents. The reaction would likely proceed via the single-electron reduction of the chalcone to form a radical anion. This radical anion could then be trapped by CO2 to generate a carboxylated radical intermediate. Subsequent intramolecular cyclization would then yield the desired this compound. Visible-light photoredox catalysis is a particularly effective method for such transformations, often employing a photosensitizer to facilitate the necessary electron transfer steps. nih.govacs.org

Table 1: Proposed Reaction Parameters for Carboxylative Cyclization

ParameterProposed ConditionRationale
Substrate 1,3-diphenylprop-2-en-1-one (Chalcone)Contains the necessary phenyl and benzoyl groups.
CO2 Source Gaseous CO2 or a solid surrogateReadily available and sustainable C1 source.
Catalyst Ru(bpy)3Cl2 or similar photoredox catalystEfficiently absorbs visible light to initiate electron transfer.
Reductant Hantzsch ester or a tertiary amineProvides the electron for the reduction of the photocatalyst.
Solvent Acetonitrile or DimethylformamidePolar aprotic solvents are suitable for radical ion reactions.
Light Source Blue LEDsProvides the necessary energy to excite the photocatalyst.

This approach is attractive due to its use of a renewable C1 source and the potential for mild reaction conditions. However, controlling the regioselectivity of the CO2 addition and the subsequent cyclization is crucial for achieving the desired product. nih.gov

Multicomponent Reaction Strategies for Highly Substituted Oxolan-2-ones

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. nih.gov For the synthesis of this compound, a convergent MCR could potentially assemble the core structure in a single step.

A hypothetical MCR for this target could involve the reaction of a benzoyl-containing compound, a phenyl-containing compound, and a source of the lactone backbone. For instance, a reaction between benzaldehyde, a ketone bearing a phenyl group, and a suitable C2-synthon under conditions that promote condensation and cyclization could be envisioned. While specific MCRs for this compound are not explicitly documented, the principles of MCRs for γ-butyrolactone synthesis can be adapted. For example, a three-component reaction involving an aldehyde, ethyl pyruvate, and N-bromosuccinimide has been reported for the synthesis of other γ-butyrolactones, proceeding through bromination, condensation, and intramolecular cyclization. semnan.ac.ir A similar strategy, with appropriately chosen starting materials, could be explored for the target molecule.

Table 2: Potential Components for a Multicomponent Synthesis

Component 1Component 2Component 3Potential Catalyst/Promoter
BenzaldehydeAcetophenoneA malonic acid derivativeA base or an organocatalyst
Benzoyl chlorideStyreneA carboxylating agentA transition metal catalyst
PhenylglyoxalA benzoyl-stabilized ylideA source of formaldehydeA phosphine or amine catalyst

The key advantage of an MCR approach lies in its atom economy and step efficiency. However, the development of a successful MCR requires careful optimization of reaction conditions to control the multiple competing reaction pathways and achieve high yields of the desired product.

Chemo-, Regio-, and Diastereoselective Considerations in the Formation of this compound

The synthesis of this compound involves the creation of a quaternary stereocenter at the C4 position. The control of chemo-, regio-, and diastereoselectivity is therefore of paramount importance.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. purechemistry.org In the context of the carboxylative cyclization of a chalcone precursor, the reaction should selectively occur at the α,β-unsaturated system without affecting the carbonyl groups of the benzoyl moiety or the aromatic rings.

Regioselectivity dictates the site of bond formation. purechemistry.org In the radical addition of the CO2 radical anion to a chalcone, the addition can occur at either the α or β position of the double bond. The electronic nature of the substituents on the phenyl rings of the chalcone can influence the stability of the resulting radical intermediate and thus direct the regiochemical outcome. nih.gov For the formation of the γ-butyrolactone, carboxylation at the β-position is required.

Diastereoselectivity becomes a critical consideration if the synthesis is performed on a substrate that already contains a stereocenter or if the reaction creates more than one new stereocenter. While this compound itself is achiral if no other stereocenters are present, many synthetic routes to γ-butyrolactones with quaternary centers are designed to be enantioselective. nih.govresearchgate.net The construction of the C4 quaternary stereocenter is a significant challenge due to steric hindrance. rsc.orgnih.gov Catalytic asymmetric methods, employing chiral catalysts, are often necessary to achieve high levels of stereocontrol in the synthesis of such sterically congested centers. nih.govresearchgate.net For instance, nickel-catalyzed enantioselective reductive coupling of acrylates with ketones has been used to synthesize γ-butyrolactones with γ-quaternary stereocenters. nih.gov

Exploration of Sustainable and Green Chemistry Methodologies for this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.gov For the synthesis of this compound, several green chemistry approaches can be considered.

The use of CO2 as a renewable feedstock, as discussed in the carboxylative cyclization section, is a prime example of a green synthetic strategy. nih.gov Furthermore, the development of catalytic reactions that minimize waste and energy consumption is a key goal. This includes the use of highly efficient and recyclable catalysts.

Solvent selection is another critical aspect of green chemistry. The use of greener solvents, such as water or bio-derived solvents, or even solvent-free reaction conditions, can significantly reduce the environmental impact of a synthesis. semnan.ac.irresearchgate.net For example, some multicomponent reactions for the synthesis of γ-butyrolactones have been successfully carried out in aqueous media. semnan.ac.ir

Microwave-assisted organic synthesis is another green technology that can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. researchgate.net The application of microwave irradiation to the synthesis of γ-butyrolactone derivatives has been shown to be effective. researchgate.net

Finally, the development of synthetic routes from renewable starting materials is a long-term goal of sustainable chemistry. While the direct synthesis of a complex molecule like this compound from biomass is currently challenging, the synthesis of γ-butyrolactone itself from biomass-derived furanone has been reported, highlighting the potential for more sustainable pathways to this class of compounds in the future. rsc.org

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 4 Benzoyl 4 Phenyloxolan 2 One

Mechanistic Pathways of Key Carbon-Carbon Bond Forming Reactions

The formation of the carbon skeleton of 4-Benzoyl-4-phenyloxolan-2-one hinges on the strategic construction of one or more key carbon-carbon bonds. Among the most powerful and versatile methods for achieving this are conjugate addition reactions, particularly the Michael addition.

In a plausible synthetic route, a Michael addition reaction can be employed to introduce one of the aryl groups and the benzoyl group to a suitable precursor. For instance, the reaction of a β-ketoester with an α,β-unsaturated carbonyl compound is a classic strategy. The mechanism of this base-catalyzed reaction initiates with the deprotonation of the α-carbon of the β-ketoester by a base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in a conjugate fashion. The resulting intermediate is a new, larger enolate which is subsequently protonated to yield the Michael adduct.

Another key C-C bond-forming strategy that can be envisioned for the synthesis of this compound is the aldol (B89426) reaction. A tandem catalytic asymmetric aldol reaction followed by cyclization of β,γ-didehydro-γ-lactones with aldehydes has been reported for the synthesis of optically active trans-β,γ-disubstituted γ-butyrolactones. mdpi.com While not directly applicable to the 4,4-disubstituted target, the underlying principles of enolate formation and nucleophilic attack on a carbonyl group are fundamental.

Intermediates and Transition States in Lactone Ring Closure Reactions

The final and often crucial step in the synthesis of this compound is the intramolecular cyclization to form the five-membered lactone ring. This transformation, known as lactonization, can proceed through several mechanistic pathways, each involving distinct intermediates and transition states.

One common pathway involves the intramolecular nucleophilic attack of a hydroxyl group on an ester carbonyl. This reaction is typically acid or base-catalyzed. In an acid-catalyzed mechanism, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. The distal hydroxyl group then attacks this activated carbonyl, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol molecule lead to the formation of the γ-butyrolactone ring.

The transition state for this ring closure is a highly ordered, cyclic arrangement of the atoms involved. The stability of this transition state is influenced by several factors, including ring strain and steric interactions between substituents. For five-membered rings like γ-butyrolactones, the entropic and enthalpic factors are generally favorable, making the cyclization a thermodynamically driven process. nih.gov

Density functional theory (DFT) calculations have been used to study the mechanism of ring-opening of γ-lactones, which is the reverse of lactonization. These studies suggest that the reaction proceeds through a stable oxocarbenium intermediate. rsc.org A similar intermediate could be involved in the reverse reaction of lactone formation.

Stereochemical Control Elements and Asymmetric Induction in this compound Formation

The presence of a quaternary stereocenter at the C4-position of this compound introduces the challenge of controlling its stereochemistry. Asymmetric synthesis, which allows for the selective formation of one enantiomer over the other, is a critical aspect of modern organic synthesis.

Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in a variety of reactions, including the synthesis of chiral γ-butyrolactones. acs.org Chiral organocatalysts, such as proline and its derivatives, can activate substrates and control the facial selectivity of nucleophilic attack, thereby inducing asymmetry in the product.

For instance, in an organocatalyzed Michael addition, the catalyst can form a chiral enamine or iminium ion intermediate with one of the reactants. This intermediate then reacts with the other substrate in a stereocontrolled manner, dictated by the steric and electronic properties of the catalyst. The resulting product is therefore enriched in one enantiomer.

The development of asymmetric synthetic strategies for assembling chiral γ-butyrolactone scaffolds has attracted significant attention from synthetic chemists. acs.org These methods often rely on the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Role of Catalysis in Directing Selectivity and Efficiency of Synthesis

As mentioned earlier, organocatalysts are particularly effective in controlling the stereoselectivity of reactions. In addition to chiral amines, other types of organocatalysts, such as thioureas and squaramides, have been successfully used in asymmetric Michael additions to create chiral centers with high enantiomeric excess.

Transition metal catalysts are also widely used in the synthesis of γ-butyrolactones. For example, copper-catalyzed oxidative [3 + 2] cycloaddition of alkenes with anhydrides provides a route to γ-lactones. organic-chemistry.org Palladium-catalyzed reactions are also prevalent in modern organic synthesis and could be adapted for the construction of the this compound skeleton.

Chemical Reactivity and Derivatization Studies of 4 Benzoyl 4 Phenyloxolan 2 One

Transformations Involving the Lactone Ring System

The reactivity of the oxolan-2-one (γ-butyrolactone) ring is central to the chemical profile of 4-benzoyl-4-phenyloxolan-2-one. The strained five-membered ring is susceptible to nucleophilic attack, leading to a variety of transformations.

Ring-Opening Reactions

The ester linkage within the lactone ring is a prime target for nucleophiles, resulting in ring cleavage. This process is often irreversible and can be initiated by a range of nucleophilic agents.

One of the most common ring-opening reactions involves the use of strong nucleophiles such as Grignard reagents. The reaction of a γ-butyrolactone with two equivalents of a Grignard reagent typically leads to the formation of a diol. study.com In the case of this compound, the initial nucleophilic attack would occur at the lactone carbonyl, leading to a ring-opened keto-alkoxide intermediate. A second equivalent of the Grignard reagent would then attack the newly formed ketone, and subsequent acidic workup would yield the corresponding diol. study.commasterorganicchemistry.com

Basic hydrolysis, utilizing reagents like sodium hydroxide, would also lead to ring-opening, affording the sodium salt of the corresponding γ-hydroxy carboxylic acid. Acid-catalyzed hydrolysis, on the other hand, would yield the free γ-hydroxy carboxylic acid. researchgate.net The rate and extent of these hydrolysis reactions are influenced by factors such as pH and temperature. researchgate.net

Table 1: Representative Ring-Opening Reactions of this compound

Reactant/ConditionExpected Major Product
1. Phenylmagnesium Bromide (2 eq), then H₃O⁺1,1,4-triphenyl-1,4-butanediol
1. Sodium Hydroxide (aq), then H₃O⁺4-benzoyl-4-phenyl-4-hydroxybutanoic acid
1. Lithium Aluminum Hydride, then H₃O⁺4-phenyl-1,4,5-pentanetriol

Note: The products in this table are predicted based on general chemical principles.

Ring-Closing Reactions (Recyclization)

While ring-opening is more common, under specific conditions, the ring-opened hydroxy acid derivative could potentially undergo recyclization to reform the lactone ring. This is typically an equilibrium process, and driving the reaction towards the cyclized product often requires the removal of water.

Functionalization at the Lactone Carbonyl Group

Direct functionalization of the lactone carbonyl group without ring-opening is challenging but can be envisioned. For instance, reduction of the lactone to the corresponding lactol (a cyclic hemiacetal) can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H).

Chemical Transformations of the Benzoyl Moiety

The benzoyl group, a ketone, offers a distinct site for chemical modification. wikipedia.org Standard ketone chemistry can be applied to selectively transform this part of the molecule.

Reduction of the benzoyl ketone to a secondary alcohol can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation, as it is generally selective for ketones and aldehydes over esters. This would yield 4-(hydroxy(phenyl)methyl)-4-phenyloxolan-2-one.

The benzoyl carbonyl is also susceptible to nucleophilic addition reactions. For example, reaction with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of a tertiary alcohol at that position, assuming the lactone ring remains intact under carefully controlled conditions.

Chemical Transformations of the Phenyl Substituent

The phenyl ring attached to the C4 position of the lactone can undergo electrophilic aromatic substitution reactions. The directing effects of the substituent will influence the position of the incoming electrophile. The lactone ring system is an electron-withdrawing group, which would direct incoming electrophiles to the meta position of the phenyl ring. However, the steric bulk of the entire substituent may also play a role in the regioselectivity of the reaction.

Potential electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation.

Selective Functional Group Interconversions on the Oxolanone Core

The presence of multiple reactive sites in this compound allows for selective transformations by choosing appropriate reagents and reaction conditions. For instance, as mentioned, the benzoyl ketone can be selectively reduced in the presence of the lactone using sodium borohydride. Conversely, stronger reducing agents like lithium aluminum hydride would likely reduce both the ketone and the lactone.

The acidity of the α-proton to the benzoyl group could potentially be exploited for enolate formation and subsequent alkylation or other electrophilic trapping, although this might be complicated by the presence of the lactone functionality.

Table 2: Summary of Potential Derivatizations of this compound

Target Functional GroupReaction TypeReagentsExpected Product Class
Lactone RingRing-OpeningGrignard ReagentsDiol
Benzoyl KetoneReductionSodium BorohydrideSecondary Alcohol
Phenyl RingElectrophilic SubstitutionNitric Acid/Sulfuric AcidNitro-substituted derivative
Lactone CarbonylReductionDIBAL-HLactol

Note: The feasibility and selectivity of these reactions would require experimental validation.

The Synthetic Utility of this compound Remains a Developing Area of Chemical Research

Despite a thorough review of available scientific literature, detailed research findings on the utilization of this compound as a synthetic building block for complex molecules are not extensively documented. While the oxolan-2-one (or γ-butyrolactone) ring system is a prevalent motif in a vast array of natural products and pharmaceuticals, and the benzoyl and phenyl substituents suggest potential for diverse chemical transformations, specific and comprehensive studies detailing its application in complex synthesis are limited.

The inherent functionalities of this compound present theoretical pathways for its use as a versatile synthetic intermediate. The lactone ring is susceptible to nucleophilic attack and ring-opening reactions, which could provide access to a variety of functionalized acyclic compounds. The presence of a ketone in the benzoyl group and the two phenyl rings offer multiple sites for reactions such as reductions, oxidations, and various carbon-carbon bond-forming reactions.

Consequently, it is not possible to provide a detailed and evidence-based article on its role as a synthetic building block for complex molecules as per the requested outline. The chemical community has yet to fully explore and publish the synthetic potential of this specific lactone derivative. Future research may yet uncover its utility in the construction of novel and complex chemical entities.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural Confirmation of 4 Benzoyl 4 Phenyloxolan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for elucidating the molecular structure of 4-Benzoyl-4-phenyloxolan-2-one in solution. A combination of one-dimensional and two-dimensional experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the oxolan-2-one ring and the two phenyl groups. The aromatic protons would likely appear in the range of 7.2-8.0 ppm. The diastereotopic protons of the methylene (B1212753) group (C5) in the lactone ring would be expected to show complex splitting patterns, while the single proton at the C3 position would also have a characteristic chemical shift.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Key signals would include those for the two carbonyl carbons (the benzoyl ketone and the lactone ester), the quaternary carbon at the C4 position, and the various aromatic and aliphatic carbons.

Hypothetical ¹H and ¹³C NMR Data Table

PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
Lactone C=O (C2)-~175
CH₂ (C3)Multiplet~35
Quaternary C (C4)-~55
CH₂ (C5)Multiplet~65
Benzoyl C=O-~195
Phenyl (attached to C4)Multiplet (7.2-7.5)~125-140
Benzoyl PhenylMultiplet (7.5-8.0)~128-138

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, for instance, confirming the connectivity between the protons on C3 and C5 of the lactone ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the CH and CH₂ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would provide information about the through-space proximity of protons, which is essential for determining the stereochemistry of the molecule, particularly the relative orientation of the benzoyl and phenyl groups at the C4 position.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy would be used to identify the key functional groups present in the molecule. The most prominent peaks would be associated with the carbonyl groups. A strong absorption band for the lactone C=O stretch would be expected around 1770-1800 cm⁻¹, while the benzoyl ketone C=O stretch would likely appear at a lower wavenumber, around 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretches for the aromatic and aliphatic portions and C-O stretches for the ester group.

Hypothetical IR Data Table

Functional GroupHypothetical Wavenumber (cm⁻¹)Intensity
C=O (Lactone)~1785Strong
C=O (Ketone)~1690Strong
C-H (Aromatic)~3000-3100Medium
C-H (Aliphatic)~2850-2950Medium
C-O (Ester)~1000-1300Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would be employed to determine the exact molecular weight and, consequently, the precise molecular formula of the compound (C₁₇H₁₄O₃). By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be confirmed, distinguishing it from other potential isobaric compounds.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the exact spatial arrangement of the atoms, including the relative stereochemistry at the C4 chiral center.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Since this compound possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. If the compound were synthesized in an enantiomerically enriched form, chiroptical spectroscopy, such as Circular Dichroism (CD), would be used. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is unique for each enantiomer and can be used to determine the enantiomeric purity and, often through comparison with theoretical calculations, the absolute configuration (R or S) of the chiral center.

Computational Chemistry and Theoretical Investigations of 4 Benzoyl 4 Phenyloxolan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and molecular geometry of 4-Benzoyl-4-phenyloxolan-2-one. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, DFT studies on substituted phthalocyanines and chroman-4-one derivatives have demonstrated the accuracy of methods like B3LYP in determining molecular geometries. mdpi.commdpi.com

The presence of two phenyl rings and a benzoyl group attached to the chiral center of the oxolanone ring suggests a complex electronic environment. Theoretical calculations would likely reveal significant electronic delocalization across the benzoyl moiety and the adjacent phenyl ring. The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, would highlight the electronegative regions around the carbonyl oxygen atoms, indicating potential sites for nucleophilic attack.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. For a molecule with multiple aromatic and carbonyl groups like this compound, the HOMO is expected to be localized on the electron-rich phenyl rings, while the LUMO would likely be centered on the electron-deficient carbonyl groups.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
ParameterPredicted Value
C=O (lactone) bond length~1.21 Å
C=O (benzoyl) bond length~1.23 Å
C-O (lactone ring) bond length~1.35 Å
C-C (chiral center to phenyl) bond length~1.52 Å
C-C (chiral center to benzoyl) bond length~1.54 Å
Dihedral Angle (Phenyl-C-C-Phenyl)Variable (dependent on conformer)

Conformational Analysis and Energy Landscapes of the Oxolanone Ring System

The five-membered oxolanone (γ-butyrolactone) ring is not planar and can adopt various conformations. For this compound, the bulky substituents at the C4 position introduce significant steric hindrance, which will govern the preferred conformations of the ring. A comprehensive conformational analysis would involve systematically rotating the single bonds and calculating the potential energy of each resulting structure to map out the potential energy surface.

The two most common conformations for a γ-butyrolactone ring are the "envelope" and "twist" forms. It is anticipated that for this compound, the substituents would favor a conformation that minimizes steric repulsion between the benzoyl and phenyl groups. The relative energies of these conformers can be calculated to determine the most stable, or ground-state, conformation. The energy landscape would likely show several local minima corresponding to different stable or metastable conformations, separated by energy barriers.

Table 2: Hypothetical Relative Energies of Conformers of this compound
ConformerRelative Energy (kcal/mol)Description
Global Minimum0.00Twist conformation with optimal phenyl/benzoyl orientation
Local Minimum 11.5 - 2.5Envelope conformation
Local Minimum 23.0 - 4.0Alternative twist conformation
Transition State 15.0 - 7.0Energy barrier between twist and envelope forms

Theoretical Modeling of Reaction Pathways and Transition States Relevant to this compound Synthesis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. The synthesis of γ-butyrolactones can proceed through various routes, and theoretical modeling can help to identify the most plausible pathways for the formation of this compound. acs.orgnih.govresearchgate.netnih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

For example, a possible synthetic route could involve the reaction of a precursor molecule with a benzoylating agent. Theoretical calculations could model the step-by-step mechanism of this reaction, identifying the transition state structures and their corresponding activation energies. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. Kinetic modeling for the hydrogenation of γ-butyrolactone has been explored, providing a framework for such studies. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. For complex molecules, these predictions can be instrumental in assigning the signals in experimental spectra. DFT calculations have been shown to correlate well with experimental NMR data for substituted chroman-4-ones. mdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. The predicted spectrum would show characteristic peaks for the carbonyl stretching vibrations of the lactone and benzoyl groups, as well as vibrations associated with the aromatic rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. The calculations would provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are likely to be π-π* transitions within the aromatic systems.

Table 3: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted ParameterPredicted Value
¹³C NMRC=O (lactone)175-180 ppm
C=O (benzoyl)190-195 ppm
IRν(C=O) (lactone)~1770 cm⁻¹
ν(C=O) (benzoyl)~1680 cm⁻¹
UV-Visλmax (π-π*)240-260 nm

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with its environment, such as a solvent. MD simulations of γ-butyrolactone in various solvents have been performed to understand its liquid structure and interactions. biust.ac.bwresearchgate.netresearchgate.net

In an MD simulation, the molecule is treated as a classical system, and its motion over time is simulated by solving Newton's equations of motion. This allows for the study of conformational changes, solvent effects, and intermolecular interactions. For this compound, MD simulations could reveal how the molecule behaves in different solvents, how the phenyl and benzoyl groups rotate and interact with solvent molecules, and how the oxolanone ring flexes and changes its conformation over time. This information is crucial for understanding the molecule's physical properties and its behavior in solution.

Structure Reactivity Relationships and Analog Design in 4 Benzoyl 4 Phenyloxolan 2 One Derivatives

Systematic Substituent Effects on the Benzoyl and Phenyl Moieties

The reactivity of the 4-benzoyl-4-phenyloxolan-2-one core can be systematically modulated by introducing various substituents onto the benzoyl and phenyl rings. These modifications can alter the electronic and steric environment of the molecule, thereby influencing its susceptibility to nucleophilic or electrophilic attack, its stability, and the rates of reactions in which it participates.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl and benzoyl rings can significantly impact the reactivity of the carbonyl groups and the stability of reaction intermediates. For instance, placing an EWG on the benzoyl-phenyl ring would increase the electrophilicity of the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, an EDG would decrease its electrophilicity.

Table 1: Predicted Substituent Effects on the Reactivity of the Benzoyl Carbonyl Group in this compound Derivatives

Substituent (on Benzoyl Ring)Hammett Constant (σ)Predicted Effect on ElectrophilicityPredicted Reaction Rate with Nucleophiles
-OCH₃ (p-methoxy)-0.27DecreasedSlower
-CH₃ (p-methyl)-0.17DecreasedSlower
-H (unsubstituted)0.00BaselineBaseline
-Cl (p-chloro)0.23IncreasedFaster
-NO₂ (p-nitro)0.78Significantly IncreasedSignificantly Faster

This table presents predicted trends based on established principles of physical organic chemistry.

Influence of Steric and Electronic Factors on Reaction Kinetics and Thermodynamics

Both steric and electronic factors play a crucial role in governing the kinetics and thermodynamics of reactions involving this compound. The quaternary carbon at the 4-position, substituted with both a benzoyl and a phenyl group, creates a sterically hindered environment. doubtnut.comkhanacademy.org

Steric Hindrance: The bulky benzoyl and phenyl groups can impede the approach of reactants to the lactone ring and the benzoyl carbonyl group. mcat-review.orgreddit.com This steric congestion can lead to slower reaction rates compared to less substituted lactones. For example, nucleophilic attack at the lactone carbonyl might be slower than in a simpler γ-butyrolactone. The formation of tetrahedral intermediates, a common step in carbonyl chemistry, would also be affected by the steric strain of bringing bulky groups closer together. khanacademy.org

Electronic Effects: The electronic nature of the substituents on the aromatic rings influences the stability of intermediates and transition states. For reactions involving the formation of a carbocation or a carbanion intermediate, substituents that can delocalize the charge through resonance or inductive effects will have a significant impact on the reaction's energy profile. For instance, in a reaction proceeding through an enolate intermediate, electron-withdrawing groups on the benzoyl moiety could stabilize the negative charge, thereby affecting the thermodynamics of enolate formation. youtube.commasterorganicchemistry.com

The interplay between steric and electronic effects can determine the regioselectivity and stereoselectivity of reactions. For example, in the case of enolate formation, a bulky base might preferentially abstract a less sterically hindered proton, leading to the kinetic enolate, while under thermodynamic control, the more stable, more substituted enolate might be favored. masterorganicchemistry.comic.ac.uk

Rational Design of Analogs for Modified Chemical Reactivity Profiles

The rational design of analogs of this compound with modified reactivity profiles is a key objective in medicinal chemistry and materials science. nih.gov By strategically altering the molecular structure, it is possible to fine-tune the compound's properties for specific applications. For instance, the γ-butyrolactone scaffold is present in many biologically active natural products. nih.gov

One approach to analog design is to introduce substituents that alter the electronic properties of the molecule. For example, incorporating strongly electron-withdrawing groups on the benzoyl ring could enhance the reactivity of the benzoyl carbonyl, potentially leading to new reaction pathways or increasing the potency of a bioactive compound.

Another strategy involves modifying the steric environment. Replacing the phenyl group with a smaller alkyl group could reduce steric hindrance around the lactone ring, potentially increasing reaction rates. Conversely, introducing bulkier groups could be used to enhance the stability of the compound by sterically protecting reactive sites.

Structure-activity relationship (SAR) studies on related γ-butyrolactone derivatives have shown that the nature and position of substituents can have a profound impact on biological activity. nih.govnih.gov For example, in a series of α-methylene-γ-butyrolactone derivatives, the presence of electron-withdrawing substituents at the meta- or para-positions of a phenyl ring was found to improve antifungal activity. nih.gov

Table 2: Design Strategies for Modifying the Reactivity of this compound

Design StrategyExample ModificationDesired Change in ReactivityPotential Application
Increase ElectrophilicityAdd a nitro group to the benzoyl ringEnhanced reactivity towards nucleophilesSynthesis of novel derivatives
Decrease Steric HindranceReplace the phenyl group with a methyl groupIncreased reaction rates at the lactone carbonylProbing reaction mechanisms
Introduce BioisosteresReplace the phenyl ring with a thiophene (B33073) ringAltered biological activity and metabolic stabilityDrug discovery
Enhance StabilityIntroduce bulky ortho-substituents on the phenyl ringDecreased rate of decompositionDevelopment of more stable materials

Computational Approaches to Predicting Chemical Behavior Based on Structural Modifications

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules and for guiding the rational design of new analogs. mdpi.com Methods such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling can be used to investigate the properties of this compound and its derivatives.

Density Functional Theory (DFT): DFT calculations can be employed to determine the electronic structure, geometry, and energetic properties of these molecules. For example, DFT can be used to:

Calculate the partial charges on atoms, providing insight into the electrophilicity of the carbonyl carbons.

Model the structures of transition states to predict reaction barriers and kinetics.

Determine the relative stabilities of different conformations and isomers.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. rsc.org For a series of this compound derivatives, a QSAR model could be developed to predict a property of interest (e.g., reaction rate, binding affinity to a biological target) based on calculated molecular descriptors. These descriptors can quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. 3D-QSAR studies on other γ-butyrolactone derivatives have shown that the introduction of bulky and negatively charged groups can favor antifungal activity. nih.govacs.org

By using these computational approaches, researchers can screen virtual libraries of potential analogs and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new compounds with desired properties.

Emerging Research Frontiers and Future Directions in 4 Benzoyl 4 Phenyloxolan 2 One Chemistry

Development of Innovative and Efficient Synthetic Pathways for Substituted Oxolan-2-ones

One promising approach involves the use of organocatalysis. For instance, L-proline has been demonstrated as a highly efficient and environmentally friendly organocatalyst for the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives, which share a similar structural motif with the target compound. researchgate.net This method offers advantages such as mild reaction conditions, short reaction times, and high yields. researchgate.net

Another area of innovation is the application of microwave and ultrasound-assisted synthesis. These techniques have been successfully used in the synthesis of benzoxazole (B165842) derivatives, significantly reducing reaction times from hours to minutes while maintaining excellent yields. mdpi.com The application of such methods to the synthesis of 4-benzoyl-4-phenyloxolan-2-one could lead to more rapid and energy-efficient production.

Furthermore, the development of one-pot, multi-component reactions is streamlining the synthesis of complex heterocyclic compounds. A notable example is the catalyst-free, one-pot, three-component reaction for the synthesis of thiazol-2-imine derivatives, which proceeds with good yields. mdpi.com Adapting such strategies to the oxolan-2-one scaffold could provide a more direct and atom-economical route to a variety of substituted derivatives.

Synthetic MethodKey FeaturesPotential Advantages for Oxolan-2-one Synthesis
Organocatalysis (e.g., L-proline)Environmentally benign, mild conditions, high efficiency. researchgate.netReduced environmental impact, improved safety profile.
Microwave/Ultrasound-Assisted SynthesisSignificant reduction in reaction time. mdpi.comIncreased throughput, energy efficiency.
One-Pot, Multi-Component ReactionsHigh atom economy, simplified procedures. mdpi.comFewer purification steps, reduced waste generation.

Discovery of Unprecedented Chemical Transformations Involving the this compound Scaffold

The unique structural features of this compound, including the lactone ring and the quaternary carbon center, make it a promising scaffold for exploring novel chemical transformations. While research on this specific molecule is emerging, studies on related lactone and heterocyclic systems provide insights into potential new reactions.

One area of interest is the exploration of ring-opening and ring-expansion reactions to generate new molecular architectures. For example, the reaction of oxolan-2-one with excess water and hydrochloric acid leads to the formation of a carboxylic acid derivative, demonstrating the reactivity of the lactone ring. chegg.com The development of stereoselective methods for such transformations could lead to the synthesis of a diverse range of functionalized open-chain compounds.

Additionally, the benzoyl and phenyl substituents on the quaternary carbon offer opportunities for functional group interconversions and C-C bond-forming reactions. Research into the reactivity of similar scaffolds suggests the potential for transformations such as selective reductions, oxidations, and cross-coupling reactions to introduce new substituents and modify the electronic properties of the molecule.

The development of novel catalytic systems is also crucial for uncovering unprecedented transformations. For instance, the use of tungstate (B81510) catalysts has been successful in the synthesis of benzimidazolidin-2-ones from 1,2-benzenediamines and low-pressure CO2. mdpi.com The application of similar innovative catalytic approaches to the this compound scaffold could unlock new reaction pathways.

Advancements in Asymmetric Synthesis and Stereocontrol for Complex Lactones

The synthesis of enantiomerically pure complex lactones is a significant challenge in organic chemistry. Recent advancements in asymmetric synthesis and stereocontrol are providing powerful tools to address this challenge, enabling the preparation of specific stereoisomers of molecules like this compound.

One notable advancement is the use of chiral catalysts in hydrogenation reactions. Iridium complexes with ferrocene-based chiral ligands have been shown to be highly effective in the asymmetric hydrogenation of ketoesters, producing chiral lactones with excellent enantioselectivities (up to 99% ee) and yields. rsc.org This approach could be directly applicable to the synthesis of chiral derivatives of this compound.

Organocatalysis has also emerged as a powerful strategy for asymmetric synthesis. For example, oxidative N-heterocyclic carbene (NHC) catalysis has been used to synthesize highly substituted β-lactones with excellent diastereo- and enantioselectivity. nih.gov This method allows for the formation of up to four contiguous stereogenic centers, including two fully substituted ones. nih.gov

Furthermore, computational studies are playing an increasingly important role in understanding and predicting stereochemical outcomes. For the asymmetric synthesis of highly substituted γ-lactams, computational evidence has revealed a Mannich-type mechanism that explains the observed reactivity and stereoselectivity. nih.gov Such insights can guide the design of new and more effective stereoselective synthetic methods for complex lactones. nih.gov

Asymmetric StrategyCatalyst/MethodKey Outcome
Asymmetric HydrogenationChiral Iridium Complexes rsc.orgHigh enantioselectivity (up to 99% ee) for chiral lactones. rsc.org
Oxidative NHC CatalysisN-Heterocyclic Carbenes nih.govExcellent diastereo- and enantioselectivity for highly substituted β-lactones. nih.gov
Computational ModelingMannich-type Mechanism Analysis nih.govElucidation of factors controlling stereoselectivity. nih.gov

Integration with Modern Chemical Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of modern chemical technologies, such as flow chemistry and automated synthesis, is set to revolutionize the synthesis and optimization of complex molecules like this compound. These technologies offer numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, provides precise control over reaction parameters such as temperature, pressure, and reaction time. aurigeneservices.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. aurigeneservices.com A novel approach to synthesizing hydroxy lactones using flow chemistry has been reported, demonstrating the potential for the simple and eco-friendly generation of lactonic products within a short timeframe. rsc.org

Automated synthesis platforms are also becoming increasingly sophisticated, enabling the rapid and efficient synthesis of small molecule libraries. chemrxiv.org These systems can automate repetitive tasks such as reagent addition, purification, and analysis, freeing up researchers to focus on experimental design and data interpretation. nih.gov The development of a next-generation rapid small molecule synthesizer has demonstrated a significant reduction in the time required for C-C bond formation, accelerating the discovery of new functional molecules. chemrxiv.org

The combination of flow chemistry and automation can create powerful, fully automated reaction systems capable of multistep synthesis with in-line monitoring and purification. aurigeneservices.com Such integrated systems could be used to explore the chemical space around the this compound scaffold more efficiently, leading to the rapid identification of derivatives with desired properties.

TechnologyKey Advantages
Flow ChemistryEnhanced reaction control, improved safety, scalability. aurigeneservices.comrsc.org
Automated SynthesisIncreased throughput, reduced manual labor, rapid library synthesis. chemrxiv.orgnih.gov
Integrated SystemsFully automated multistep synthesis, in-line analysis and purification. aurigeneservices.com

Predictive Modeling and Machine Learning Applications in Lactone Synthesis and Reactivity

Predictive modeling and machine learning are emerging as indispensable tools in modern chemical research, offering the potential to accelerate the discovery and development of new synthetic routes and to better understand the reactivity of complex molecules like lactones.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. beilstein-journals.orgrjptonline.org For instance, machine learning models have been developed to predict reaction yields, which can help chemists select the most promising synthetic routes from a multitude of possibilities. rjptonline.orgnd.edu

Computational chemistry, particularly Density Functional Theory (DFT), is being used to elucidate reaction mechanisms and predict the stability and reactivity of molecules. By analyzing frontier molecular orbitals (HOMO and LUMO), researchers can gain insights into a molecule's electronic properties and predict its behavior in chemical reactions. This approach can be used to understand the reactivity of the oxolan-2-one scaffold and to design new transformations.

Furthermore, fully automatic computational platforms are being developed for the design of lactone derivatives by optimizing properties such as ring-opening reaction rates. nih.gov These platforms can explore a vast chemical space with minimal human intervention, significantly accelerating the design of new functional molecules. nih.gov The integration of machine learning with these platforms can further enhance their predictive power and efficiency. nih.gov

Application AreaMethod/TechnologyKey Benefits
Reaction Outcome PredictionMachine Learning Models beilstein-journals.orgrjptonline.orgGuidance in selecting optimal synthetic pathways and conditions. beilstein-journals.org
Reactivity AnalysisDensity Functional Theory (DFT) Understanding of electronic structure and prediction of reaction behavior.
Molecular DesignAutomated Computational Platforms nih.govHigh-throughput screening and optimization of molecular properties. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 4-Benzoyl-4-phenyloxolan-2-one under controlled laboratory conditions?

  • Methodological Answer: Synthesis typically involves cyclocondensation of benzoyl-substituted precursors under anhydrous conditions. For example, a modified Friedel-Crafts acylation can be employed using Lewis acid catalysts (e.g., AlCl₃) to introduce the benzoyl group. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted intermediates. Critical parameters include maintaining inert atmospheres (N₂/Ar) to prevent hydrolysis and controlling reaction temperatures (60–80°C) to avoid side reactions. Safety protocols for handling moisture-sensitive reagents (e.g., anhydrous solvents) should align with guidelines for similar oxolane derivatives .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer: A multi-technique approach is essential:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For instance, the oxolane ring protons exhibit distinct splitting patterns (δ 4.5–5.5 ppm for ring protons, δ 7.2–8.1 ppm for aromatic protons).
  • IR Spectroscopy: Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and benzoyl group vibrations.
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 370.4 for C₂₀H₁₈O₇ derivatives) .
  • X-ray Crystallography: Resolve absolute configuration, as demonstrated in structurally related benzoxazinones .

Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., N₂) at –20°C to prevent oxidation. Ensure low humidity (<30% RH) to avoid hydrolysis of the oxolane ring. Long-term stability testing via HPLC (C18 column, acetonitrile/water mobile phase) can monitor degradation products. Avoid proximity to strong acids/bases or reactive electrophiles .

Advanced Research Questions

Q. How can researchers resolve contradictory data arising from spectroscopic analysis of this compound derivatives?

  • Methodological Answer: Contradictions (e.g., unexpected NOE correlations or conflicting mass spec data) require:
  • Cross-Validation: Compare NMR data with computed spectra (DFT or molecular modeling tools like Gaussian).
  • Isotopic Labeling: Use ¹³C-labeled precursors to trace bond formation ambiguities.
  • Crystallographic Verification: Resolve stereochemical disputes via single-crystal X-ray analysis, as seen in biphenylmethanol derivatives .
  • Replicate Experiments: Eliminate procedural variability by repeating syntheses under rigorously controlled conditions .

Q. What experimental strategies are effective in elucidating the reaction mechanisms involving this compound in complex organic syntheses?

  • Methodological Answer: Mechanistic studies can leverage:
  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Trapping Intermediates: Quench reactions at partial conversion and isolate intermediates via TLC or HPLC (e.g., trapping enolates in aldol-like condensations).
  • Computational Modeling: Employ DFT (B3LYP/6-31G*) to map energy profiles for proposed pathways, as applied to benzodiazepine precursors .

Q. How to design in vitro assays to evaluate the biological activity of this compound against neurological targets?

  • Methodological Answer:
  • Target Selection: Prioritize receptors implicated in neurological disorders (e.g., GABAₐ or NMDA receptors) based on structural analogs .
  • Assay Design:
  • Binding Assays: Use radiolabeled ligands (e.g., [³H]-flunitrazepam) to measure competitive displacement in receptor-rich membranes.
  • Functional Assays: Employ patch-clamp electrophysiology to assess ion channel modulation in neuronal cell lines.
  • Dose-Response Curves: Calculate IC₅₀/EC₅₀ values using nonlinear regression (GraphPad Prism).
  • Controls: Include positive controls (e.g., diazepam for GABAₐ) and validate cytotoxicity via MTT assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.